molecular formula C18H12N3O7P B3370099 Tris(m-nitrophenyl)phosphine oxide CAS No. 31638-89-8

Tris(m-nitrophenyl)phosphine oxide

Cat. No.: B3370099
CAS No.: 31638-89-8
M. Wt: 413.3 g/mol
InChI Key: FWOBSCMZCLNISM-UHFFFAOYSA-N
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Description

Significance of Phosphine (B1218219) Oxides as Fundamental Chemical Scaffolds

Phosphine oxides are a class of organophosphorus compounds characterized by a phosphoryl group (P=O) connected to three organic substituents. They are recognized as established structural motifs in chemistry. acs.orgnih.gov These compounds are not merely byproducts of chemical reactions, such as the Wittig or Staudinger reactions, but are also valued as versatile building blocks for creating new molecules. beilstein-journals.orgwikipedia.org

The utility of phosphine oxides in research, particularly in medicinal chemistry and materials science, stems from several key properties. They are highly polar functional groups, a characteristic that often leads to increased solubility and metabolic stability in drug candidates. acs.orgnih.govbldpharm.com The phosphine oxide moiety features a strong hydrogen-bond acceptor at a tetrahedral center, providing three vectors for chemical modification. bldpharm.com This structural rigidity and the basicity of the oxygen atom also make phosphine oxides useful as crystallization aids for molecules that are otherwise difficult to crystallize. wikipedia.orgacs.org Furthermore, their chemical stability makes them robust components in various chemical transformations. bldpharm.com Researchers have utilized phosphine oxides to develop novel antibiotics and selective kinase inhibitors, highlighting their importance in drug discovery. bldpharm.comresearchgate.net

Unique Structural and Electronic Attributes of Tris(m-nitrophenyl)phosphine oxide for Academic Inquiry

This compound possesses a unique combination of structural and electronic features that make it a subject of academic interest. Its structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three meta-substituted nitrophenyl rings. The presence of the three electron-withdrawing nitro groups makes this an "electron-poor" phosphoryl compound. researchgate.net This electronic characteristic distinguishes it from many other phosphine oxides and influences its reactivity and potential applications.

The molecular and physical properties of this compound have been well-documented. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C18H12N3O7P nih.govlookchem.comnih.gov
Molecular Weight 413.28 - 413.3 g/mol nih.govlookchem.comnih.gov
Melting Point 235 °C lookchem.com
Density 1.53 g/cm³ lookchem.com
IUPAC Name 1-bis(3-nitrophenyl)phosphoryl-3-nitrobenzene nih.gov

X-ray crystallography studies have provided precise measurements of its molecular geometry.

Table 2: Selected Crystallographic Data for this compound

Parameter Bond Length (Å) Reference
P=O 1.486 (2) researchgate.net
P-C 1.806 (4) to 1.812 (3) researchgate.net

The molecule is achiral and possesses considerable conformational flexibility due to the long P-C bonds. researchgate.netnih.gov These structural and electronic attributes are central to its use in contemporary chemical research.

Scope and Objectives of Contemporary Research on this compound

Current research on this compound primarily focuses on its utility as a synthetic intermediate or building block. researchgate.net A significant area of investigation involves its use as a precursor for the synthesis of "electron-poor" phosphorus compounds and specialized ligands for transition metal catalysis. researchgate.net

A key research application is its role in the preparation of tertiary (m-aminophenyl)phosphines. The nitro groups of this compound can be reduced to amino groups, yielding tris(3-aminophenyl)phosphine oxide. researchgate.net This amino-substituted product can then be used to synthesize more complex molecules, such as chiral bidentate phosphine ligands. researchgate.net These ligands are of interest for their potential use in aqueous-phase catalysis. researchgate.net

Additionally, the compound serves as an analytical standard in chromatographic methods. For instance, it is used in High-Performance Liquid Chromatography (HPLC) for method development and as a test analyte. sielc.com The scalability of these analytical methods suggests its potential use in preparative separations to isolate impurities. sielc.com The overarching objective of this research is to leverage the unique reactivity conferred by the nitrophenyl groups to construct novel and functional molecules for applications in catalysis and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bis(3-nitrophenyl)phosphoryl-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H12N3O7P/c22-19(23)13-4-1-7-16(10-13)29(28,17-8-2-5-14(11-17)20(24)25)18-9-3-6-15(12-18)21(26)27/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOBSCMZCLNISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N3O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0021703
Record name Tris(m-nitrophenyl)phosphine oxide
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Molecular Weight

413.3 g/mol
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CAS No.

31638-89-8
Record name Tris(3-nitrophenyl)phosphine oxide
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Synthetic Methodologies and Chemical Transformations of Tris M Nitrophenyl Phosphine Oxide

Established Synthetic Pathways to Tris(m-nitrophenyl)phosphine oxide

The synthesis of this compound is primarily achieved through the direct nitration of a readily available precursor. This section also explores other modern synthetic strategies applicable to phosphine (B1218219) oxide scaffolds.

Nitration Reactions of Triarylphosphine Oxides

The most common and direct method for synthesizing this compound is the electrophilic nitration of triphenylphosphine (B44618) oxide. This reaction typically involves treating triphenylphosphine oxide with a mixture of concentrated nitric acid and sulfuric acid. The strong activating effect of the phosphine oxide group directs the incoming nitro groups to the meta positions of the phenyl rings. deu.edu.tr

The phosphine oxide group (P=O) is a deactivating group for electrophilic aromatic substitution, yet it is a meta-director. The strong acidic conditions protonate the phosphoryl oxygen, further increasing its electron-withdrawing nature and ensuring the regioselective nitration at the meta-positions.

ReagentsConditionsProductYieldReference
Triphenylphosphine oxide, concentrated H₂SO₄, concentrated HNO₃Not specifiedThis compoundNot specified deu.edu.tr
---------------

Detailed yield and specific reaction conditions are not fully detailed in the available literature, but this pathway is the principal reported method.

Multi-Component Reaction Approaches for Phosphine Oxide Scaffolds

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more reactants, adhering to the principles of atom economy and green chemistry. acsgcipr.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the general approach is widely used for creating various phosphine oxide-containing heterocyclic and functionalized scaffolds. researchgate.netdiva-portal.org

Evaluation of Green Chemistry Principles in Synthesis

The traditional synthesis of this compound via nitration with mixed acids presents several challenges from a green chemistry perspective. deu.edu.tr

Hazardous Reagents : The use of concentrated sulfuric and nitric acids is inherently hazardous, requiring careful handling and specialized equipment. deu.edu.tr These traditional methods are often associated with safety risks and the generation of corrosive waste. wikipedia.org

Waste Generation : The reaction generates significant amounts of acidic waste, which requires neutralization and disposal, contributing to a high E-factor (Environmental Factor). wikipedia.org

Energy Consumption : While specific conditions are not detailed, industrial nitrations can be energy-intensive.

Modern approaches in nitration aim to mitigate these issues. The development of solid acid catalysts, such as zeolites, can offer enhanced regioselectivity and reduce the use of corrosive liquid acids. Current time information in Bangalore, IN. Other green alternatives include using milder nitrating agents, solvent-free conditions, or energy-efficient activation methods like microwave irradiation or ultrasonication to improve the environmental profile of nitration reactions. wikipedia.orgCurrent time information in Bangalore, IN.

Post-Synthetic Modification and Derivatization Strategies

The functional groups on this compound, namely the nitro groups and the phosphine oxide core, are amenable to a variety of chemical transformations, allowing for its derivatization into other useful compounds.

Reduction of Nitro Groups to Amino Functionalities

The three nitro groups on the aromatic rings can be readily reduced to form Tris(m-aminophenyl)phosphine oxide. This transformation is a crucial step in synthesizing amine-functionalized phosphine oxides, which are valuable as monomers for high-performance polymers, epoxy curing agents, and ligands for metal complexes.

A standard method for this reduction involves the use of a metal in an acidic medium, such as tin (Sn) and concentrated hydrochloric acid (HCl). deu.edu.tr This classical reduction method is effective for the complete conversion of the nitro groups to primary amines.

Starting MaterialReagentsProductYieldReference
This compoundTin (Sn), concentrated HClTris(m-aminophenyl)phosphine oxideNot specified deu.edu.tr
---------------

Specific yield data for this transformation is not provided in the cited literature, but it is a well-established synthetic step.

Transformations at the Phosphine Oxide Core

The deoxygenation of the phosphine oxide group (P=O) to the corresponding phosphine (P) is a fundamental transformation in organophosphorus chemistry. This reduction is essential for regenerating phosphine ligands from their oxides, which are often byproducts of important name reactions like the Wittig, Staudinger, and Mitsunobu reactions. wikipedia.org Various reagents and conditions have been developed for this purpose.

Common reducing agents include silanes, such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a base like triethylamine, or phenylsilane. wikipedia.orgrsc.org Other methods employ oxalyl chloride followed by reduction with aluminum. researchgate.netelsevierpure.com Recent advancements have focused on greener and more efficient protocols, including mechanochemical methods that reduce solvent use and reaction times. rsc.org

SubstrateReagentsConditionsProductYieldReference
Triphenylphosphine oxidePhenylsilane, BINOL-derived phosphoric acidBall-milling, 60 °C, 30 minTriphenylphosphine94% rsc.org
Triphenylphosphine oxideTrichlorosilane, TriethylamineToluene, Sealed flaskTriphenylphosphineNot specified researchgate.net
Triphenylphosphine oxidePhosphonic acid (H₃PO₃), Iodine (I₂)Solvent-free, heatingTriphenylphosphineGood yields organic-chemistry.org
Triphenylphosphine oxideOxalyl chloride, then Aluminum and catalytic metal saltOne-potTriphenylphosphineNot specified elsevierpure.com
------------------

These methods, while demonstrated on the parent triphenylphosphine oxide, are generally applicable to other triarylphosphine oxides and represent the primary strategy for modification at the phosphorus center.

Regioselective Functionalization of Phenyl Moieties

The regioselective functionalization of the phenyl moieties of this compound is predominantly achieved through the controlled reduction of the nitro groups to primary amines. The reactivity of the nitro groups can be modulated by the choice of reducing agent and reaction conditions, enabling the selective synthesis of (3-Aminophenyl)(3-nitrophenyl)phenylphosphine oxide, Bis(3-aminophenyl)(3-nitrophenyl)phosphine oxide, and Tris(3-aminophenyl)phosphine oxide.

The stepwise reduction is possible due to the deactivating effect of the first one or two amino groups on the remaining nitro groups, making subsequent reductions require more forcing conditions. A variety of reducing systems have been explored for the transformation of nitroarenes to anilines, many of which can be adapted for the controlled reduction of this compound. Common methods include catalytic hydrogenation with metal catalysts such as palladium on carbon (Pd/C) or Raney nickel, as well as chemical reductions using reagents like tin(II) chloride (SnCl2) in acidic media or sodium hydrosulfite (Na2S2O4). wikipedia.org

The selection of the catalyst and the careful control of reaction parameters such as hydrogen pressure, temperature, and reaction time are critical for achieving the desired level of reduction. For instance, milder conditions would favor the formation of the mono-amino product, while progressively harsher conditions would lead to the di- and tri-amino derivatives.

Below is a summary of the typical transformations and the resulting products. While specific yields for the stepwise reduction of this compound are not extensively reported in a single source, the synthesis of related compounds like bis(3-aminophenyl) phenyl phosphine oxide from its dinitro precursor has been documented, indicating the feasibility of such selective reductions. researchgate.net

Product NameStructureGeneral Reaction ConditionsPotential Reagents
(3-Aminophenyl)(3-nitrophenyl)(m-nitrophenyl)phosphine oxide[Structure of mono-amino product]Mild catalytic hydrogenation or controlled chemical reduction.H2, Pd/C (controlled stoichiometry); SnCl2, HCl (controlled stoichiometry)
Bis(3-aminophenyl)(3-nitrophenyl)phosphine oxide[Structure of di-amino product]Moderate catalytic hydrogenation or chemical reduction.H2, Pd/C (excess); SnCl2, HCl (excess)
Tris(3-aminophenyl)phosphine oxide[Structure of tri-amino product]Forcing catalytic hydrogenation or complete chemical reduction.H2, Raney Ni, high pressure/temperature; Fe, HCl

Advanced Structural Elucidation and Spectroscopic Characterization of Tris M Nitrophenyl Phosphine Oxide

Crystallographic Investigations and Solid-State Architecture

The solid-state structure of Tris(m-nitrophenyl)phosphine oxide has been meticulously determined, offering profound insights into its molecular geometry and packing in the crystalline state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of this compound, with the chemical formula C₁₈H₁₂N₃O₇P, provides definitive information about its molecular structure. researchgate.netnih.govguidechem.comnih.gov The crystallographic data, collected at a low temperature of 105 K to minimize thermal vibrations and obtain precise atomic coordinates, reveals key bonding parameters. researchgate.net

The central phosphorus atom is tetrahedrally coordinated, bonded to one oxygen atom and three m-nitrophenyl groups. The crucial P=O bond length is 1.486 (2) Å. researchgate.net The phosphorus-carbon (P—C) bonds, which connect the phosphorus center to the phenyl rings, have lengths ranging from 1.806 (4) to 1.812 (3) Å. researchgate.net Within the nitrophenyl substituents, the carbon-nitrogen (C—N) bond distances fall within the range of 1.471 (4) to 1.479 (5) Å. researchgate.net

The orientation of the three m-nitrophenyl rings relative to the phosphoryl group is a notable feature of the molecule's conformation. The torsion angles indicate that the benzene (B151609) rings are twisted to varying degrees away from a conformation where the nitro groups would be eclipsed with the P=O bond. researchgate.net Furthermore, two of the nitro groups are essentially coplanar with their attached benzene rings, while one nitro group is slightly twisted out of its benzene plane by approximately 7.5 (5)°. researchgate.net

Selected Crystallographic Data for this compound
ParameterValueReference
Chemical FormulaC₁₈H₁₂N₃O₇P researchgate.net
Temperature105 K researchgate.net
P=O Bond Length1.486 (2) Å researchgate.net
P—C Bond Length Range1.806 (4) – 1.812 (3) Å researchgate.net
C—N Bond Distance Range1.471 (4) – 1.479 (5) Å researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, the polar nitro groups and the phosphoryl oxygen are expected to be key players in forming non-covalent bonds, such as hydrogen bonds and dipole-dipole interactions. These interactions dictate the supramolecular assembly of the molecules in the solid state. While the primary crystallographic study does not detail specific intermolecular contacts, the presence of these functional groups suggests the potential for a complex and ordered three-dimensional network. researchgate.net The study of the reduction product, tris(3-aminophenyl)phosphine oxide, reveals the presence of intermolecular N—H⋯O hydrogen bonds, highlighting the capability of the phosphine (B1218219) oxide core to participate in such interactions. researchgate.net

Polymorphism and Crystallization Engineering

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. There is currently no specific research available detailing the polymorphism or crystallization engineering of this compound. However, studies on related triarylphosphine oxides suggest that variations in crystallization conditions could potentially lead to different polymorphic forms with distinct physical properties. The conformational flexibility arising from the rotation of the phenyl rings around the P-C bonds could facilitate the formation of different crystal packing arrangements. researchgate.net

Solution-Phase Conformation and Dynamics Probing

The behavior of this compound in solution, including its conformation and dynamic processes, can be investigated using various spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹H, ¹³C, NOESY, DOSY)

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.

³¹P NMR: The ³¹P nucleus is a sensitive probe of the chemical environment around the phosphorus atom. For phosphine oxides, the chemical shift is typically observed in a characteristic downfield region. magritek.com The specific chemical shift of this compound would be influenced by the electron-withdrawing nitro groups on the phenyl rings. While a specific spectrum for this compound is not available, related phosphine oxides show ³¹P signals in the range of 20-60 ppm. magritek.com

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework of the m-nitrophenyl groups. The aromatic protons and carbons would exhibit complex splitting patterns due to coupling with each other and with the phosphorus nucleus. The primary crystallographic paper mentions that ¹H and ¹³C NMR spectra were acquired in DMSO-d₆, but does not provide the spectral data. researchgate.net

NOESY and DOSY: Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the through-space proximity of protons, offering insights into the solution-phase conformation and the relative orientation of the nitrophenyl rings. Diffusion-Ordered Spectroscopy (DOSY) would allow for the measurement of the diffusion coefficient of the molecule in solution, confirming its size and probing any potential aggregation.

Vibrational Spectroscopy for Bond Characterization (e.g., FT-IR, Raman, Overtone Analysis)

Vibrational spectroscopy provides information about the bonding within a molecule by probing the frequencies of its vibrational modes.

FT-IR and Raman Spectroscopy: The Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound would be characterized by several key vibrational bands. A strong absorption band corresponding to the P=O stretching vibration is expected, typically appearing in the region of 1140-1200 cm⁻¹. The precise frequency would be sensitive to the electronic effects of the nitrophenyl substituents. Additionally, characteristic bands for the nitro group (NO₂) symmetric and asymmetric stretching vibrations would be present, usually in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The spectra would also feature bands corresponding to the P-C and C-H vibrations of the aromatic rings. While specific spectra for this compound are not readily available, data from analogous compounds like trioctylphosphine (B1581425) oxide show a characteristic P=O stretch at 1146 cm⁻¹ and a P-C stretch at 1465 cm⁻¹. researchgate.net

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence, Phosphorescence)

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the nitrophenyl moieties. The parent triphenylphosphine (B44618) oxide exhibits absorption bands in the ultraviolet region, primarily arising from π-π* transitions within the phenyl rings. The introduction of three nitro groups at the meta positions is anticipated to significantly modify the absorption profile.

Fluorescence and Phosphorescence Spectroscopy: The emission properties of this compound, namely fluorescence and phosphorescence, provide further information about its excited-state dynamics. Generally, many nitroaromatic compounds are known to have very low or negligible fluorescence quantum yields due to efficient intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). libretexts.org This is often attributed to the presence of the nitro group, which promotes spin-orbit coupling.

Therefore, it is likely that this compound would exhibit weak fluorescence but potentially significant phosphorescence, especially at low temperatures in a rigid matrix. The phosphorescence would originate from the radiative decay from the lowest triplet state (T₁) to the singlet ground state (S₀). Recent studies on simple triarylphosphine oxides have revealed ultralong room temperature phosphorescence (ULRTP), suggesting that the phosphine oxide core can play a crucial role in facilitating phosphorescent emission. rsc.org The presence of nitro groups, however, would likely quench the ULRTP due to their tendency to promote non-radiative decay pathways. Theoretical studies on related donor-acceptor molecules incorporating a triphenylphosphine oxide unit have been used to predict their fluorescence and phosphorescence characteristics for applications in organic light-emitting diodes (OLEDs). nih.gov

Spectroscopic Property Expected Observation for this compound Basis of Expectation
UV-Vis Absorption Strong absorption in the UV region with additional lower-energy bands.π-π* transitions of phenyl rings and intramolecular charge-transfer (ICT) transitions involving the nitro groups.
Fluorescence Weak or negligible.Efficient intersystem crossing promoted by the nitro groups. libretexts.org
Phosphorescence Potentially observable, especially at low temperatures.Radiative decay from the triplet state, although potential quenching by nitro groups exists.

High-Resolution Spectroscopic Probes for Electronic Structure

To gain a more in-depth understanding of the electronic structure and elemental composition of this compound, high-resolution spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Electron Paramagnetic Resonance (EPR) spectroscopy are employed.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and chemical state information. wikipedia.orgmdpi.com For this compound, XPS can be used to identify and quantify the constituent elements: carbon, oxygen, nitrogen, and phosphorus.

High-resolution XPS spectra of the C 1s, O 1s, N 1s, and P 2p core levels would reveal the different chemical environments of these atoms within the molecule.

C 1s: The C 1s spectrum would be complex, with components corresponding to carbon atoms in the phenyl rings. These can be further resolved into carbons bonded to other carbons, carbons bonded to the phosphorus atom, and carbons bonded to the nitro groups.

O 1s: The O 1s spectrum would show distinct peaks for the oxygen atom of the phosphine oxide group (P=O) and the two oxygen atoms of each nitro group (-NO₂). The binding energy of the P=O oxygen is expected to be different from that of the nitro group oxygens due to the different chemical environments.

N 1s: The N 1s spectrum should exhibit a single peak corresponding to the nitrogen atoms of the three nitro groups. The binding energy of this peak is characteristic of the oxidized state of nitrogen in the nitro functionality.

P 2p: The P 2p spectrum would show a characteristic doublet (P 2p₃/₂ and P 2p₁/₂) corresponding to the phosphorus atom in the +5 oxidation state in the phosphine oxide core. The binding energy would be influenced by the electron-withdrawing nature of the three m-nitrophenyl substituents. Studies on triphenylphosphine oxide and its derivatives have shown that the P 2p binding energy is sensitive to the nature of the substituents on the phenyl rings. nih.gov

Element Core Level Expected Chemical States and Features
CarbonC 1sMultiple peaks for C-C, C-P, and C-NO₂ bonds.
OxygenO 1sDistinct peaks for P=O and -NO₂ groups.
NitrogenN 1sA single peak characteristic of the nitro group.
PhosphorusP 2pA doublet (P 2p₃/₂, P 2p₁/₂) for the P(V) center in the phosphine oxide.

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the unoccupied electronic states and local atomic environment. nih.gov By tuning the X-ray energy to the absorption edge of a specific element (e.g., C K-edge, N K-edge, O K-edge, or P K-edge), transitions of core electrons to unoccupied molecular orbitals can be observed.

For this compound, NEXAFS spectra would provide detailed information about the π* orbitals of the nitrophenyl rings and the σ* orbitals associated with the P-C and P=O bonds.

N K-edge: The N K-edge NEXAFS would be particularly informative, showing sharp resonances corresponding to transitions from the N 1s core level to the π* orbitals of the nitro groups. The energy and intensity of these resonances are sensitive to the local chemical environment and the orientation of the nitro groups relative to the phenyl rings.

P K-edge: The P K-edge XANES could reveal information about the coordination and oxidation state of the phosphorus atom. nih.gov

While specific NEXAFS data for this compound is scarce, studies on related organophosphorus and nitroaromatic compounds demonstrate the utility of this technique in elucidating their electronic structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if relevant to radical species)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. youtube.com In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and is therefore EPR silent.

However, EPR spectroscopy would be highly relevant for studying the radical anion of this compound, which could be generated through chemical or electrochemical reduction. The nitroaromatic compounds are known to readily accept an electron to form stable radical anions. nih.gov

The EPR spectrum of the [this compound]⁻˙ radical anion would be expected to show a complex hyperfine splitting pattern. The unpaired electron would be delocalized over the three nitrophenyl rings, and would couple to the nuclear spins of the ¹⁴N nuclei (I=1) of the nitro groups and the ¹H nuclei (I=1/2) on the phenyl rings. The magnitude of the hyperfine coupling constants would provide a map of the spin density distribution within the radical anion, indicating the extent of delocalization and the involvement of the phosphine oxide group in mediating electronic communication between the aromatic rings. The spectrum of the meta-substituted derivative is expected to be more complex than that of para-substituted analogues. researchgate.net

Spectroscopic Technique Applicability to this compound Information Obtainable
XPS ApplicableElemental composition and chemical state of C, O, N, and P. wikipedia.orgmdpi.com
NEXAFS ApplicableUnoccupied electronic states (π* and σ* orbitals) and local atomic environment. nih.gov
EPR Applicable to its radical anionSpin density distribution and electronic structure of the radical anion. nih.govresearchgate.net

Theoretical and Computational Studies of Tris M Nitrophenyl Phosphine Oxide

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for elucidating the electronic structure and intrinsic properties of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A future DFT study of Tris(m-nitrophenyl)phosphine oxide would likely involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). Such a study would yield key insights into the molecule's stability and reactivity through the analysis of its frontier molecular orbitals (HOMO and LUMO). The energy gap between these orbitals is a critical indicator of chemical reactivity and kinetic stability. Furthermore, mapping the electrostatic potential surface would identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterPredicted ValueSignificance
HOMO EnergyValue not availableEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyValue not availableEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapValue not availableIndicates chemical reactivity and electronic excitation energy.
Dipole MomentValue not availableMeasures the overall polarity of the molecule.
Mulliken Atomic ChargesValue not availableProvides charge distribution on each atom (e.g., P, O, N).

Ab Initio Methods for Molecular Property Calculation

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on empirical parameters. While computationally more demanding than DFT, they can offer a higher level of theory for calculating molecular properties. An ab initio investigation could be employed to compute and refine properties like electron correlation energies, providing a more detailed picture of the electronic interactions within the molecule. These calculations would be invaluable for confirming the results obtained from DFT and providing benchmark data for more complex systems.

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods are routinely used to predict vibrational (IR and Raman) and electronic (UV-Vis) spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical IR and Raman spectrum can be generated. Comparing these predicted spectra with experimentally obtained spectra is a crucial step in validating the accuracy of the chosen computational model. Discrepancies can be scaled to improve agreement, and the calculations allow for the unambiguous assignment of vibrational modes to specific molecular motions (e.g., P=O stretch, NO₂ symmetric/asymmetric stretches). Similarly, Time-Dependent DFT (TD-DFT) could predict the electronic transitions responsible for the molecule's UV-Vis absorption profile.

Table 2: Potential Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
P=O StretchData not availableValue not availableStretching of the phosphoryl group.
NO₂ Asymmetric StretchData not availableValue not availableAsymmetric stretching of the nitro groups.
NO₂ Symmetric StretchData not availableValue not availableSymmetric stretching of the nitro groups.
P-C StretchData not availableValue not availableStretching of the phosphorus-carbon bonds.

Molecular Dynamics Simulations

While quantum mechanics provides a static, time-independent view, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Space Exploration and Energy Landscape Mapping

The three nitrophenyl groups attached to the central phosphine (B1218219) oxide core can rotate around the P-C bonds, leading to a complex conformational landscape. MD simulations could be used to explore this landscape by simulating the molecule's motion over time. This would allow for the identification of low-energy conformers and the transition states that separate them. Understanding the rotational energy barriers and the preferred spatial arrangement of the phenyl rings is essential for comprehending its steric profile and how it interacts with other molecules.

Solvation Effects and Intermolecular Interactions in Solution

The behavior of this compound in a solvent is critical for its application in solution-phase chemistry. MD simulations using explicit solvent models (e.g., water, acetonitrile) would reveal how solvent molecules arrange themselves around the solute. Analysis of the radial distribution functions could quantify the interactions between specific atoms on the phosphine oxide (like the phosphoryl oxygen and nitro groups) and the solvent molecules. This provides insight into solvation energies, solubility, and the influence of the solvent on the molecule's conformational preferences and reactivity.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of chemical reactions. For phosphine oxides, these studies can map out the energy landscapes of reactions, identify transient intermediates, and characterize the transition states that govern reaction rates.

For this compound, the presence of three electron-withdrawing nitro groups on the phenyl rings is expected to significantly influence its reactivity. These groups decrease the electron density on the phosphorus atom, which would likely alter the energetics of reactions where the phosphine oxide acts as a nucleophile or a ligand.

Computational modeling can elucidate the stereoisomerization pathways of phosphine oxides. Studies on triphenylphosphine (B44618) oxide have explored its conformational landscape and the transition states for the interconversion of its propeller-like conformers. acs.org Similar computational approaches, employing DFT calculations, could be applied to this compound to understand its conformational dynamics. The transition state for such isomerizations would involve a geometry where the phenyl rings are arranged in a less sterically favorable manner, and the energy barrier to reach this state would dictate the rate of conformational change.

A hypothetical reaction pathway that could be modeled is the reduction of this compound. The initial step would likely involve the coordination of a reducing agent to the phosphoryl oxygen. The subsequent steps would involve the cleavage of the P=O bond, potentially facilitated by the electronic effects of the nitro-substituted phenyl rings. DFT calculations could map the potential energy surface of this reaction, identifying the lowest energy pathway and the structure of the corresponding transition states. The calculated activation energies would provide a quantitative measure of the reaction's feasibility.

The relationship between the molecular structure of this compound and its chemical reactivity is a key area where computational studies can provide significant insights. The introduction of nitro groups at the meta position of the phenyl rings has profound electronic and steric effects.

Computationally derived properties such as the electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO) are instrumental in understanding these relationships. For this compound, the strong electron-withdrawing nature of the three nitro groups significantly lowers the energy of both the HOMO and LUMO. This electronic modification makes the phosphorus center more electrophilic and the phosphoryl oxygen less basic compared to unsubstituted triphenylphosphine oxide.

Crystallographic data for Tris(3-nitrophenyl)phosphine oxide reveals a P=O bond length of 1.486 (2) Å and P-C bond lengths ranging from 1.806 (4) to 1.812 (3) Å. researchgate.net In comparison, computational studies on triphenylphosphine oxide derivatives with electron-withdrawing groups, such as Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide, show a P=O bond length of 1.475 (3) Å and an average P-C bond distance of 1.813 Å. researchgate.net The slight lengthening of the P-C bond in the latter is attributed to the presence of the electron-withdrawing trifluoromethyl groups. researchgate.net DFT calculations can reproduce these geometric parameters with high accuracy and can be used to systematically study how substituents modulate the structure and, consequently, the reactivity.

The table below illustrates how key structural and electronic parameters, which can be determined computationally, are expected to differ between triphenylphosphine oxide and its m-nitro substituted analogue.

PropertyTriphenylphosphine oxide (Predicted)This compound (Predicted)Rationale for Difference
P=O Bond LengthShorterLongerIncreased electrophilicity of phosphorus due to nitro groups weakens the P=O bond.
P-C Bond LengthShorterLongerElectron-withdrawing nitro groups pull electron density from the P-C bond, slightly weakening and lengthening it.
HOMO EnergyHigherLowerThe electron-withdrawing nature of the nitro groups stabilizes the HOMO.
LUMO EnergyHigherLowerThe nitro groups provide low-lying unoccupied orbitals, lowering the overall LUMO energy.
Electrostatic Potential at OxygenMore NegativeLess NegativeReduced electron density on the phosphoryl oxygen due to the inductive effect of the nitro groups.

These computational predictions can rationalize the observed reactivity. For example, the lower basicity of the phosphoryl oxygen in this compound would result in weaker interactions with Lewis acids compared to triphenylphosphine oxide.

Advanced Force Field Development and Parameterization

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamics and bulk properties of molecular systems. The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates.

For a molecule like this compound, which contains both organophosphorus and nitroaromatic functionalities, the development of a specific and accurate force field is non-trivial. Standard force fields like AMBER, CHARMM, and OPLS-AA have well-parameterized descriptions for common biomolecules but may lack accurate parameters for such specialized chemical moieties. researchgate.netresearchgate.net

The process of developing a force field for this compound would involve several steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations, typically using DFT or Møller-Plesset perturbation theory (MP2), are performed to obtain reference data. This data includes optimized geometries, vibrational frequencies, conformational energy profiles (e.g., by scanning the dihedral angles of the P-C bonds), and the electrostatic potential. researchgate.net

Parameter Optimization: The force field parameters are then adjusted to reproduce the QM reference data as closely as possible. This is often an iterative process.

Bond and Angle Parameters: The equilibrium bond lengths and angles and their corresponding force constants are typically fitted to the optimized QM geometry and vibrational frequencies.

Dihedral Parameters: The torsional parameters are crucial for correctly describing the conformational preferences. These are fitted to the potential energy surfaces obtained from QM dihedral scans.

Non-bonded Parameters: These include the van der Waals parameters and the partial atomic charges. The partial charges are typically derived by fitting to the QM electrostatic potential, using schemes like Restrained Electrostatic Potential (RESP) fitting.

Specialized force fields have been developed for nitroalkanes and nitroarenes within the CHARMM framework, which could serve as a starting point for the nitro-substituted phenyl groups of this compound. researchgate.net Similarly, force field parameterization efforts for other organophosphorus compounds provide a basis for treating the phosphine oxide core. researchgate.net

The following table provides a hypothetical set of force field parameters that would need to be developed for key parts of the this compound molecule. The values are illustrative and would need to be derived from rigorous QM calculations.

Parameter TypeAtoms InvolvedEquilibrium ValueForce Constant
BondP=O1.48 Å550 kcal mol⁻¹ Å⁻²
BondP-C1.81 Å300 kcal mol⁻¹ Å⁻²
BondC-N1.47 Å400 kcal mol⁻¹ Å⁻²
AngleO=P-C111.0°80 kcal mol⁻¹ rad⁻²
AngleC-P-C107.5°70 kcal mol⁻¹ rad⁻²
DihedralC-P-C-CMultipleMultiple terms for periodicity

Once parameterized, this advanced force field would enable MD simulations to study the behavior of this compound in various environments, such as in solution or at interfaces, providing insights into its solvation, aggregation, and transport properties.

Coordination Chemistry and Ligand Properties of Tris M Nitrophenyl Phosphine Oxide

Binding Affinity and Coordination Modes with Metal Ions

Phosphine (B1218219) oxides are known to act as hard Lewis bases, coordinating to metal ions through the oxygen atom of the phosphoryl group (P=O). researchgate.net The strength of this interaction and the resulting coordination modes are influenced by both the steric bulk of the ligand and the electronic properties of the substituents on the phenyl rings.

Interactions with Transition Metal Cations

Transition metal complexes with phosphine oxide ligands are typically formed by the reaction of a labile metal precursor with the phosphine oxide. researchgate.net The coordination of Tris(m-nitrophenyl)phosphine oxide to transition metals is expected to occur via the phosphoryl oxygen atom. The three nitro groups on the phenyl rings are strongly electron-withdrawing. This electronic effect is anticipated to decrease the electron density on the phosphoryl oxygen, thereby reducing its basicity compared to unsubstituted triphenylphosphine (B44618) oxide. Consequently, the binding affinity of this compound for transition metal cations is predicted to be lower than that of its non-nitrated counterpart.

Complexes are generally derived from hard metal centers. researchgate.net The coordination geometry would be influenced by the metal-to-ligand ratio and the steric demands of the three phenyl groups.

Complexation with Lanthanide and Actinide Ions

Lanthanide and actinide ions are hard acids and exhibit a strong affinity for hard oxygen donor ligands like phosphine oxides. The complexation of various phosphine oxides, such as triphenylphosphine oxide and trioctylphosphine (B1581425) oxide, with lanthanides has been widely studied. academictree.org These studies reveal that the stoichiometry of the resulting complexes is highly dependent on the steric bulk of the phosphine oxide ligand and the ionic radius of the lanthanide ion. academictree.org

While no specific studies on the complexation of this compound with lanthanides or actinides are readily available, it is expected to form complexes with these f-block elements. The coordination would again occur through the phosphoryl oxygen. The stoichiometry of these potential complexes, for instance [Ln(NO₃)₃(L)ₓ] (where L is this compound), would be a balance between the coordination number favored by the specific lanthanide ion and the steric hindrance imposed by the ligand. The electron-withdrawing nature of the nitro groups might influence the extraction efficiency if used in solvent extraction processes, a common application for phosphine oxide ligands.

Stoichiometry and Thermodynamic Parameters of Complex Formation

Detailed experimental data on the stoichiometry and thermodynamic parameters (e.g., enthalpy and entropy of complexation) for this compound are not found in the surveyed literature. However, for analogous systems like the extraction of lanthanide ions with trioctylphosphine oxide, the formation of [Ln(NO₃)₃(Oct₃PO)₃] complexes has been reported with an extraction enthalpy of approximately -29 kJ/mol for most lanthanides. academictree.org

For this compound, the stoichiometry is expected to be influenced by its steric profile, which should be comparable to that of triphenylphosphine oxide. The thermodynamics of complexation would be governed by the reduced basicity of the phosphoryl oxygen. The complex formation constants are anticipated to be lower than those for more basic phosphine oxides.

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes provide definitive insights into the coordination behavior of a ligand.

Synthetic Methodologies for Phosphine Oxide Metal Adducts

The general and most common method for synthesizing metal complexes of phosphine oxides involves the direct reaction of the phosphine oxide with a suitable metal salt in an appropriate solvent. researchgate.net For instance, labile metal-solvent complexes can be treated with the phosphine oxide, leading to the displacement of the solvent molecules and the formation of the desired phosphine oxide adduct. researchgate.net

In the case of this compound, a similar methodology would be applicable. The ligand would be dissolved in a suitable organic solvent, such as ethanol (B145695) or acetone, and reacted with a metal halide, nitrate, or perchlorate (B79767) salt. The resulting complex could then be isolated by crystallization, evaporation of the solvent, or precipitation by adding a non-polar solvent.

Illustrative Synthetic Scheme (Hypothetical): MClₓ(S)ₙ + y [O=P(C₆H₄-m-NO₂)₃] → [MClₓ{O=P(C₆H₄-m-NO₂)₃}ᵧ] + nS (where M = metal ion, S = solvent molecule)

Structural Analysis of Coordination Compounds (e.g., Metal-Ligand Bond Geometries)

Detailed structural analysis of metal complexes of this compound is not available in the public domain. However, the structural features of such complexes can be inferred from the vast body of crystallographic data on other phosphine oxide complexes.

Upon coordination to a metal ion, a characteristic elongation of the P=O bond is expected. researchgate.net For example, the P-O bond distance in free triphenylphosphine oxide is approximately 1.48 Å, while in a complex like NiCl₂[OP(C₆H₅)₃]₂, it increases to 1.51 Å. researchgate.net This elongation is a direct consequence of the donation of electron density from the phosphoryl oxygen to the metal center, which weakens the P=O double bond character.

The metal-oxygen-phosphorus (M-O-P) angle is also a key structural parameter. In many phosphine oxide complexes, this angle is not linear, typically falling in the range of 130-170°. The specific angle would depend on the coordination number, the other ligands present, and packing forces in the crystal lattice. The geometry at the phosphorus atom is expected to remain tetrahedral upon coordination. researchgate.net

Table of Expected Structural Changes upon Coordination:

ParameterFree Ligand (Expected)Coordinated Ligand (Expected)Rationale
P=O Bond LengthShorterLongerDonation of electron density from the P=O bond to the metal center weakens the bond. researchgate.net
M-O-P AngleN/ATypically 130-170°Steric and electronic factors related to the specific metal and other ligands.
P-C Bond LengthMinor changes expectedMinor changes expectedThe primary interaction is through the oxygen atom.
Geometry at PTetrahedralRemains TetrahedralThe fundamental structure of the phosphine oxide is largely unperturbed. researchgate.net

Electronic, Magnetic, and Redox Properties of Complexes

The electronic, magnetic, and redox properties of metal complexes are intricately linked to the nature of the ligand, the metal ion, and the resulting coordination geometry. While specific experimental data for complexes of this compound are not extensively documented in the literature, the well-established principles of coordination chemistry and data from analogous systems provide significant insights.

Electronic Properties: The electronic properties of complexes with this compound are primarily dictated by the coordination of the hard phosphoryl oxygen to a metal center. The three electron-withdrawing nitro groups on the phenyl rings are expected to significantly decrease the electron density on the phosphorus atom and, consequently, reduce the Lewis basicity of the phosphoryl oxygen. This reduction in basicity influences the strength of the metal-oxygen bond and the ligand field splitting energy (Δ).

The nitro groups themselves can also play a role in the electronic properties of the complexes. They possess low-lying π* orbitals which could, in principle, participate in charge-transfer transitions. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may be observed in the UV-visible spectra, depending on the metal ion and its oxidation state.

Magnetic Properties: The magnetic properties of complexes containing this compound are determined by the number of unpaired electrons on the metal center and any magnetic exchange interactions that may occur. For complexes with paramagnetic metal ions, the magnetic susceptibility would be expected to follow the Curie-Weiss law, at least at higher temperatures.

Lanthanide complexes with phosphine oxide ligands are of particular interest due to their potential applications as single-molecule magnets (SMMs). staffs.ac.uk The magnetic properties of such complexes are highly sensitive to the coordination environment and the crystal field, which in turn influences the magnetic anisotropy. While specific data for this compound-lanthanide complexes are scarce, studies on analogous systems with other triarylphosphine oxides provide valuable comparisons. For instance, dysprosium(III) complexes with triphenylphosphine oxide have been shown to exhibit slow magnetic relaxation, a characteristic of SMMs. mdpi.com The magnetic behavior of these systems is highly dependent on the geometry of the coordination sphere.

Interactive Table: Magnetic Properties of Analagous Lanthanide Complexes with Phosphine Oxide Ligands

ComplexMetal IonMagnetic Moment (μeff) at 300 K [B.M.]Key Magnetic Feature
[Dy(TPPO)2(NO3)3]Dy(III)~10.6Field-induced SMM behavior
[Tb(TPPO)2(NO3)3]Tb(III)~9.7Paramagnetic
[Er(TPPO)2(NO3)3]Er(III)~9.5Paramagnetic

*TPPO = Triphenylphosphine oxide. Data is illustrative and based on typical values for such complexes.

Redox Properties: The redox properties of complexes with this compound can be influenced by both the metal center and the ligand itself. The nitro groups are redox-active and can undergo reduction. The electrochemical behavior of the free ligand would be expected to show irreversible reduction waves corresponding to the nitro moieties.

Upon coordination to a metal center, the redox potential of both the metal and the ligand can be altered. Cyclic voltammetry would be a key technique to probe these properties. The electron-withdrawing nature of the nitro groups would make the metal center more difficult to oxidize and easier to reduce compared to complexes with more electron-donating phosphine oxide ligands. Furthermore, the reduction of the nitro groups could be influenced by the nature of the coordinated metal ion. In some cases, redox-active ligands can lead to complexes with non-innocent ligand behavior, where the ligand actively participates in the redox processes of the complex. mdpi.com

Supramolecular Assembly and Coordination Polymers

The tripodal nature and the presence of multiple functional groups in this compound make it a promising building block for the construction of supramolecular architectures, including metal-organic frameworks (MOFs) and coordination cages.

While this compound itself has not been extensively reported as a primary ligand in the synthesis of MOFs, its structural analogue, tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide (tipo), has been successfully employed. The tipo ligand, which also possesses a tripodal phosphine oxide core, demonstrates the potential of this class of molecules in constructing complex, porous frameworks. sielc.com The phosphine oxide group can act as a node or a linker, while the peripheral functional groups (imidazoles in the case of tipo, and potentially the nitro groups in this compound) can direct the assembly of the network and interact with guest molecules within the pores.

The self-assembly of coordination complexes is a spontaneous process governed by the thermodynamic and kinetic stability of the final structure. This compound can drive self-assembly through the formation of stable metal-oxygen bonds. The geometry of the resulting supramolecular architecture will be dependent on the coordination preferences of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

The three m-nitrophenyl groups provide a C3-symmetric scaffold, which can be exploited to create highly ordered structures. The potential for π-π stacking interactions between the electron-deficient nitrophenyl rings could also play a significant role in directing the self-assembly process in the solid state, leading to the formation of one-, two-, or three-dimensional coordination polymers. The study of phosphines as building blocks in coordination-based self-assembly has revealed the formation of a diverse range of structures, from discrete rings and cages to extended polymers, highlighting the versatility of phosphorus-based ligands in supramolecular chemistry. rsc.org

Rational Ligand Design for Tuned Coordination Properties

Rational ligand design involves the strategic modification of a ligand's structure to achieve specific coordination properties and, consequently, desired functions in the resulting metal complexes. nih.gov For phosphine oxide ligands, key parameters that can be tuned include the steric bulk and the electronic properties of the substituents on the phosphorus atom.

The presence of the three m-nitrophenyl groups in this compound already represents a specific design choice. The electron-withdrawing nitro groups modulate the Lewis basicity of the phosphoryl oxygen, making it a weaker donor compared to, for example, triphenylphosphine oxide. This can be advantageous for applications where a more labile ligand is required, or for tuning the redox potential of the metal center.

Further rational design could involve:

Modification of the Nitro Group Position: Moving the nitro group to the ortho or para positions of the phenyl rings would alter the electronic effect on the phosphoryl group and could also introduce different steric constraints, thereby influencing the coordination geometry.

Replacement of the Nitro Group: Substituting the nitro groups with other functional groups (e.g., amino, hydroxyl, carboxylate) would dramatically change the ligand's properties. For example, introducing donor groups would increase the basicity of the phosphoryl oxygen and could also provide additional coordination sites.

Variation of the Aryl Backbone: Replacing the phenyl rings with other aromatic systems could be used to tune the steric bulk and the potential for π-π interactions.

By systematically modifying the structure of this compound, it is possible to create a family of ligands with a range of coordination properties, allowing for the fine-tuning of the electronic, magnetic, and catalytic activities of their metal complexes.

Catalytic Applications of Tris M Nitrophenyl Phosphine Oxide and Its Metal Complexes

Applications in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, represents a major area of application for phosphine-based compounds. However, direct studies on Tris(m-nitrophenyl)phosphine oxide in this capacity are not prevalent in the current body of scientific literature.

Ligand in Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental for the formation of carbon-carbon bonds, often relying on palladium catalysts supported by phosphine (B1218219) ligands. While phosphine oxides are generally considered less effective as ligands compared to their phosphine counterparts, some have been shown to act as stabilizing agents for palladium catalysts. For instance, triphenylphosphine (B44618) oxide has been used to stabilize palladium nanoparticles in cross-coupling reactions. nih.gov

There is, however, no specific research demonstrating the use of this compound as a ligand in cross-coupling reactions. Interestingly, its reduced derivative, tris(m-aminophenyl)phosphine, has been synthesized and investigated. A comparative study showed that a guanidinium (B1211019) phosphine derived from this amino-functionalized phosphine exhibited superior activity in an aqueous phase palladium-catalyzed C-C coupling reaction. researchgate.net This suggests that this compound serves as a precursor to more catalytically active phosphine ligands rather than being a catalyst or ligand itself in this context. researchgate.net

Role in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a critical field in modern chemistry. Chiral phosphine oxides have been explored as organocatalysts, though less frequently than other chiral Lewis bases like N-oxides. rsc.org

A thorough review of the literature indicates no reports on the application of this compound in asymmetric catalysis. The molecule itself is achiral and would require modification to induce chirality for such applications. nih.gov Its potential role as a precursor to chiral ligands has been suggested, where the amino derivative could be used as a building block for chiral bidentate phosphine ligands. researchgate.net

Participation in Oxidation and Reduction Catalysis

Phosphine oxides can participate in catalytic cycles, often involving their reduction to the corresponding phosphine. chemicalbook.commdpi.com However, there is no evidence in the scientific literature of this compound or its metal complexes being directly employed as catalysts for oxidation or reduction reactions. The compound itself is the product of the oxidation of tris(m-nitrophenyl)phosphine. The focus of research involving this and other phosphine oxides is often on their reduction back to the trivalent phosphine state, which is the more common catalytic species. rsc.org

Applications in Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in catalyst separation and recycling.

Design of Surface-Supported Catalysts

The immobilization of catalytically active species on solid supports is a key strategy in heterogeneous catalysis. Phosphine oxides have been anchored to supports like multiwalled carbon nanotubes to create heterogeneous catalysts. For example, phosphine oxide derivatives on carbon nanotubes, after reduction to the corresponding phosphines, have been used to support palladium nanoparticles for Heck reactions. mdpi.com

Despite these general approaches, there are no specific studies detailing the design or application of surface-supported catalysts derived from this compound.

Photoreactions and Electrocatalysis

Photocatalysis and electrocatalysis are rapidly expanding fields that utilize light or electrical energy, respectively, to drive chemical reactions. While certain organophosphorus compounds may have roles in these areas, there is no published research on the application of this compound or its metal complexes in either photoreactions or electrocatalysis.

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies, including in-situ spectroscopic investigations and kinetic analyses, are crucial for understanding and optimizing catalytic processes. However, specific research outlining these aspects for catalysts derived from this compound is not extensively documented.

In Situ Spectroscopic Investigations of Intermediates

In situ spectroscopic techniques, such as NMR and IR spectroscopy, are powerful tools for the direct observation of catalytic intermediates, providing real-time insights into reaction mechanisms. For many catalytic systems involving phosphine oxide ligands, these methods have been instrumental. For instance, in palladium-catalyzed cross-coupling reactions, phosphine oxides have been observed to act as stabilizing ligands for palladium nanoparticles, which are often the active catalytic species. This stabilization can prevent agglomeration and deactivation of the catalyst.

However, specific in-situ spectroscopic studies on catalytic reactions employing this compound or its metal complexes to identify and characterize reaction intermediates are not readily found in the current body of scientific literature. Such studies would be invaluable in elucidating the precise role of the nitro-substituted aryl groups on the catalytic cycle, for example, by influencing the electronic properties of the palladium center or the stability of intermediates.

Kinetic and Mechanistic Studies of Catalytic Processes

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and the elucidation of reaction mechanisms. For phosphine oxide-mediated catalysis, kinetic analyses have helped to understand the effect of ligand concentration and structure on catalytic activity. In some palladium-catalyzed cross-coupling reactions, the presence of phosphine oxides has been shown to have a significant impact on the reaction rate. nih.gov

Despite the general understanding of the role of phosphine oxides, specific kinetic and detailed mechanistic studies on catalytic processes involving this compound are not prominently featured in published research. The electron-withdrawing nature of the three nitro groups on the phenyl rings would be expected to significantly influence the electronic properties of the phosphorus center and, consequently, its coordination to a metal and the reactivity of the resulting complex. A systematic kinetic study would be necessary to quantify these effects and to propose a detailed catalytic cycle.

Catalyst Stability and Recycling Methodologies

The long-term stability and the ability to recycle a catalyst are critical factors for its practical and industrial application. Research in this area for catalysts containing phosphine oxides has explored various strategies.

The thermal and chemical stability of palladium complexes with phosphine-containing ligands has been a subject of investigation. For instance, some palladium(II) nitroaryl complexes have been shown to be thermally stable up to 200 °C. uq.edu.auresearchgate.net While these studies provide insights into the stability of related structures, specific data on the thermal and chemical stability of metal complexes of this compound under catalytic conditions are not available. The stability would likely be influenced by the nature of the metal center, the other ligands present, and the reaction conditions.

Methodologies for recycling palladium catalysts often involve the immobilization of the catalyst on a solid support or the use of biphasic systems to facilitate separation from the reaction products. For phosphine oxide-stabilized catalysts, strategies could include their attachment to polymeric supports. However, specific, documented methodologies for the recycling of catalysts based on this compound have not been identified in the surveyed literature.

Advanced Material Science Applications Non Biological/clinical

Luminescent and Photonic Materials

The application of phosphine (B1218219) oxides in luminescent and photonic materials is a well-established field of research. These compounds can act as hosts, ligands, or electron-transporting materials in various devices.

While there is extensive research on the use of various phosphine oxides as ligands to sensitize lanthanide ion luminescence, specific studies on Tris(m-nitrophenyl)phosphine oxide in this capacity are limited. In general, phosphine oxides coordinate to lanthanide ions through the phosphoryl oxygen atom. staffs.ac.uknih.gov The organic ligands can absorb light and transfer the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The efficiency of this energy transfer is crucial for the brightness of the resulting luminescent material. nih.gov

For instance, complexes of triphenylphosphine (B44618) oxide with lanthanide nitrates have been extensively studied, showing variations in structure and coordination depending on the specific lanthanide ion and reaction conditions. staffs.ac.uk Similarly, functionalized triphenylphosphine oxide-based manganese(II) complexes have been synthesized and shown to exhibit distinct green phosphorescence. rsc.org The electron-withdrawing or electron-donating nature of substituents on the phenyl rings can influence the energy levels of the ligand and thus the energy transfer process. The presence of three nitro groups in this compound would significantly lower the energy of its triplet state. This could potentially make it a suitable sensitizer (B1316253) for certain lanthanide ions, provided there is good spectral overlap between the ligand's emission and the lanthanide's absorption. However, without specific experimental data, its efficiency as a sensitizer remains theoretical.

The introduction of nitro groups, which are strongly electron-withdrawing, would be expected to further enhance the electron-transporting properties of the molecule. This could potentially lead to improved device performance by balancing charge injection and transport within the OLED. However, the strong quenching effects often associated with nitro groups might negatively impact the luminescent efficiency of the device.

Research on other phosphine oxides in photonic applications includes their use as a scaffold for dinuclear Pt(II) complexes in solution-processed OLEDs and in perovskite solar cells to enhance electron transport and passivate defects. rsc.orgrsc.org These examples highlight the potential of the phosphine oxide moiety in advanced photonic materials, suggesting that this compound could be a candidate for similar applications, though further research is required to validate this.

Separation and Extraction Technologies

The ability of phosphine oxides to act as extractants for metal ions is a cornerstone of various separation technologies, particularly in the fields of hydrometallurgy and nuclear waste reprocessing.

Currently, there is a lack of specific research demonstrating the use of this compound as a reagent for metal ion extraction. However, the broader class of organophosphorus compounds, including tri-n-octylphosphine oxide (TOPO), is widely used for the extraction of various metal ions, such as Thorium(IV). nih.gov The extraction process relies on the formation of a complex between the metal ion and the phosphine oxide.

The presence of the electron-withdrawing nitro groups in this compound would likely influence its coordination properties and, consequently, its extraction efficiency and selectivity for different metal ions. Theoretical studies could provide insights into its potential as an extractant, but experimental validation is necessary.

The development of adsorbent materials for the selective removal of chemical species is a critical area of environmental and industrial chemistry. While molecularly imprinted polymers based on triphenylphosphine oxide have been synthesized for use as solid scavengers, there are no specific reports on the use of this compound for this purpose. ias.ac.in Its high polarity and potential for specific interactions could make it a candidate for the development of selective adsorbent materials, but this remains an unexplored area of research.

Polymer Chemistry and Composites

The incorporation of phosphine oxides into polymer matrices can enhance various properties, including thermal stability and flame retardancy.

Research has been conducted on the use of the closely related compound, tris(3-nitrophenyl) phosphine (NPPh3), as a flame-retardant additive in epoxy resins. The study found that NPPh3 can significantly improve the flame retardancy and thermal stability of the composites. The Limiting Oxygen Index (LOI), a measure of flame retardancy, increased with the loading of NPPh3.

Loading of NPPh3 (%) LOI (%)
0 19.1
2 21.3
5 23.5
8 25.8
11 27.6
14 29.2

Table 1: Limiting Oxygen Index (LOI) of DGEBA composites with varying amounts of tris(3-nitrophenyl) phosphine (NPPh3).

The study also showed that the addition of NPPh3 improved the char formation of the epoxy system in both nitrogen and air atmospheres. The combustion residue at 800 °C in a nitrogen atmosphere was about 4.26 times that of the original resin, indicating that the flame retardant acts in the condensed phase by promoting the formation of a protective char layer. researchgate.net This char layer insulates the underlying material from heat and prevents the release of flammable gases. nih.govnih.gov The mechanism involves the degradation of the organophosphorus compound to produce phosphoric acid, which promotes dehydration and carbonization of the polymer. researchgate.net

While this research was conducted on tris(3-nitrophenyl) phosphine, the similar structure of this compound suggests it could have comparable or even enhanced flame-retardant properties due to the presence of the phosphoryl group, which is known to contribute to flame retardancy. researchgate.net

Furthermore, the synthesis of novel triphenylphosphine oxide-containing monomers for incorporation into high-performance polymers like polyimides and polyamides has been reported. vt.edu These polymers exhibited high glass transition temperatures and excellent thermo-oxidative stability. This suggests a potential pathway for the synthesis of polymers containing this compound, which could lead to materials with enhanced thermal and flame-retardant properties.

Precursor for Phosphorus-Containing Polymer Monomers

This compound is not directly used as a polymer monomer due to the nature of its nitro functional groups. Instead, it functions as a stable precursor to the highly valuable monomer, tris(3-aminophenyl)phosphine oxide (TAPO). The conversion process involves the chemical reduction of the three nitro groups (-NO₂) on the phenyl rings to amino groups (-NH₂). This transformation is a critical step, as the resulting amino groups are capable of participating in polycondensation reactions.

A common method for this reduction is using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney Nickel, a process that can achieve yields greater than 99%. sigmaaldrich.com The resulting triamine, TAPO, is then employed as a multifunctional monomer in the synthesis of various high-performance polymers, most notably poly(amide-imide)s. sigmaaldrich.comnih.gov

In the synthesis of poly(amide-imide)s, TAPO can react with various dianhydrides. The amino groups of TAPO react with the anhydride (B1165640) functionalities to form amide and imide linkages, creating a robust, thermally stable polymer chain that contains the phosphorus atom within its backbone. sielc.com The incorporation of the phosphine oxide moiety is the primary reason for using this synthetic route.

Modifiers or Additives for Enhanced Material Properties

The true value of using this compound as a precursor is realized in the enhanced properties of the final polymers. When the tris(3-aminophenyl)phosphine oxide (TAPO) moiety is integrated into a polymer matrix, such as in poly(amide-imide)s, it acts as a permanent, reactive modifier, significantly enhancing several key material properties. researchgate.net

Key Property Enhancements:

Flame Retardancy: The presence of phosphorus in the polymer backbone is a well-established method for imparting flame resistance. nsf.gov Phosphine oxide structures, in particular, are effective because they tend to remain in the condensed (solid) phase during combustion, promoting char formation. This char layer acts as a thermal insulator, shielding the underlying material from heat and limiting the release of flammable gases. researchgate.netnsf.gov This mechanism is a key advantage of using phosphorus-based monomers over halogenated additives, which can release toxic or corrosive gases. researchgate.net

Thermal Stability: Polymers containing phosphine oxide groups typically exhibit high thermal and thermo-oxidative stability. researchgate.net Poly(amide-imide)s derived from phosphine oxide-containing monomers show high glass transition temperatures (Tg) and decomposition temperatures. For instance, aromatic poly(amide-imide)s have shown decomposition temperatures (at 10% weight loss) exceeding 532°C and anaerobic char yields at 800°C as high as 74%. sielc.com

Solubility and Processability: Aromatic polyimides are known for their exceptional thermal properties but are often difficult to process due to poor solubility. The incorporation of bulky, kinked phosphine oxide units into the polymer chain disrupts the regular packing of polymer chains. This disruption reduces intermolecular forces, leading to enhanced solubility in organic solvents and improved processability, allowing for the casting of flexible, transparent films. researchgate.net

The following table summarizes the typical effects of incorporating a phosphine oxide moiety, derived from precursors like this compound, into polymer backbones.

PropertyEnhancementMechanism
Flame Retardancy Significantly IncreasedPromotes char formation in the condensed phase, creating a protective barrier. researchgate.netnsf.gov
Thermal Stability Increased Tg and TdThe rigid, stable phosphine oxide group increases the energy required for polymer chain motion and degradation. sielc.comresearchgate.net
Organo-Solubility ImprovedThe non-coplanar structure disrupts polymer chain packing, increasing free volume and allowing solvent penetration. researchgate.net
Adhesion EnhancedThe polar P=O bond can improve adhesive properties to various substrates. researchgate.net

Ferroelectric, Dielectric, and Nonlinear Optical Properties

The unique electronic and structural characteristics of this compound—specifically, the combination of a polar phosphine oxide group (P=O) and electron-withdrawing nitro groups on an aromatic system—suggest a strong potential for interesting electrical and optical properties. However, a review of available scientific literature indicates a lack of direct experimental studies specifically characterizing the ferroelectric, dielectric, and nonlinear optical (NLO) properties of this particular compound. The discussion below is therefore based on theoretical considerations and analogies with structurally related materials.

Ferroelectric and Dielectric Properties

Ferroelectric materials are a subclass of pyroelectric materials that exhibit a spontaneous electric polarization, the direction of which can be reversed by an external electric field. This behavior is tied to the crystal structure, which must be non-centrosymmetric. While the molecular structure of this compound is inherently asymmetric, its bulk ferroelectric properties would depend entirely on its crystalline lattice symmetry, which has not been reported in the context of ferroelectricity.

The dielectric constant of a material quantifies its ability to store electrical energy in an electric field. For polar molecules like this compound, the dielectric properties would be influenced by the significant dipole moments of the P=O and C-NO₂ bonds. However, without experimental measurements, no quantitative data on its dielectric constant or dielectric loss can be provided.

Nonlinear Optical (NLO) Properties

Nonlinear optical phenomena occur when the optical properties of a material are altered by the presence of intense light. Second-order NLO properties, such as second-harmonic generation (SHG), are particularly important for technologies like frequency conversion in lasers. A key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure, which this compound possesses.

The potential for NLO properties is further enhanced by the electronic structure of the molecule. It contains strong electron-withdrawing nitro groups (-NO₂) which, combined with the phenyl rings, create a system with high molecular hyperpolarizability (β), a measure of the NLO response. Organic molecules with such donor-acceptor motifs are prime candidates for NLO materials.

While direct NLO studies on this compound are absent from the literature, research on analogous compounds provides strong evidence for this potential. For example, Tris(hydroxypropyl)phosphine oxide, another simple achiral phosphine oxide, crystallizes in a non-centrosymmetric space group and exhibits efficient second-harmonic generation. This demonstrates that the phosphine oxide framework can be conducive to forming the bulk crystal structures necessary for NLO applications.

Advanced Analytical Chemistry Applications Non Biological/clinical

Chromatographic Method Development and Optimization

The separation and quantification of Tris(m-nitrophenyl)phosphine oxide are crucial for its application and for monitoring its presence in various matrices. High-performance liquid chromatography (HPLC) has emerged as a primary technique for this purpose.

Reverse Phase High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a well-suited technique for the analysis of this compound. Method development has focused on achieving efficient separation from potential impurities and reaction byproducts.

Research has demonstrated that this compound can be effectively analyzed using reverse-phase conditions with a mobile phase typically consisting of acetonitrile (B52724) (MeCN), water, and an acid. Current time information in Bangalore, IN.sielc.comsielc.com The choice of the stationary phase is critical for optimal separation. Columns such as Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity, and conventional C18 columns have been successfully employed. Current time information in Bangalore, IN.sielc.com The use of smaller particle size columns, for instance, with 3 µm particles, is advantageous for fast Ultra-High-Performance Liquid Chromatography (UPLC) applications, offering reduced analysis times. Current time information in Bangalore, IN.sielc.comsielc.com

Optimization of the mobile phase composition is key to achieving good peak shape and resolution. The inclusion of an acid in the mobile phase, such as phosphoric acid, is common in reverse-phase chromatography to control the ionization of analytes and improve peak symmetry. Current time information in Bangalore, IN.sielc.comsielc.com The scalability of these HPLC methods is a significant advantage, allowing for their adaptation from analytical-scale quantification to preparative-scale isolation of the compound or its impurities. Current time information in Bangalore, IN.sielc.comsielc.com

ParameterRecommended ConditionReference
Chromatographic Mode Reverse Phase Current time information in Bangalore, IN.sielc.comsielc.com
Stationary Phase Newcrom R1, C18 Current time information in Bangalore, IN.sielc.com
Mobile Phase Acetonitrile, Water, Acid Current time information in Bangalore, IN.sielc.comsielc.com
Acid Modifier Phosphoric Acid or Formic Acid Current time information in Bangalore, IN.sielc.comsielc.com
Particle Size 3 µm for UPLC applications Current time information in Bangalore, IN.sielc.comsielc.com

Mass Spectrometry (MS) Compatibility and Fragmentation Analysis

For more selective and sensitive detection, HPLC is often coupled with mass spectrometry (MS). The compatibility of the HPLC method with MS detection is a critical consideration in method development.

For the analysis of this compound, when coupling HPLC with MS, the use of non-volatile acids like phosphoric acid in the mobile phase is discouraged as it can contaminate the MS instrument. Instead, a volatile acid such as formic acid is recommended to ensure compatibility. Current time information in Bangalore, IN.sielc.comsielc.com

Spectroscopic Detection and Quantification Methods

The inherent spectroscopic properties of this compound, particularly those arising from the nitroaromatic moieties, present opportunities for its use in the development of novel spectroscopic detection and quantification methods for various analytes.

Development of Spectroscopic Probes for Environmental or Industrial Analytes

While direct applications of this compound as a spectroscopic probe are still an emerging area of research, the foundational chemistry of phosphine (B1218219) oxides and nitroaromatic compounds suggests significant potential. The phosphine oxide group is known to act as a hydrogen bond acceptor and can coordinate with metal ions. rsc.orgresearchgate.net The nitro groups, being strong electron-withdrawing groups, can modulate the electronic properties of the aromatic rings and influence the molecule's absorption and emission spectra.

The development of fluorescent chemosensors for the detection of explosives, which are often nitroaromatic compounds, has been an active area of research. nih.gov Strategies have involved using fluorescent molecules that experience quenching or enhancement of their fluorescence upon interaction with nitroaromatics. nih.gov While this compound itself contains nitro groups, its structural backbone could potentially be functionalized to create a responsive system for other analytes.

Chemosensor Development for Specific Ions or Molecules

The design of chemosensors for the selective detection of ions and small molecules is a significant area of analytical chemistry. scribd.com Phosphine oxides have been incorporated into chemosensor designs due to the Lewis basicity of the phosphoryl oxygen, which allows for coordination with metal cations. researchgate.net This interaction can lead to a measurable change in the spectroscopic properties of the molecule, such as a shift in fluorescence or a change in color.

Although specific research on this compound as a chemosensor is not yet published, the principles of chemosensor design suggest its potential. The presence of the three nitro-substituted phenyl rings could be leveraged to create a specific binding pocket for certain ions. The electron-withdrawing nature of the nitro groups could enhance the acidity of any proximal C-H bonds, potentially enabling interactions with anions through hydrogen bonding. The development of phosphorescent chemosensors based on heavy-metal complexes is also a growing field, and phosphine oxides can act as ligands in such complexes. rsc.org The modification of the photophysical properties of a metal complex upon analyte binding is a common sensing mechanism. nih.govresearchgate.net Given these characteristics, this compound represents a promising, yet underexplored, platform for the development of novel chemosensors for environmental and industrial monitoring.

Future Research Directions and Emerging Opportunities for Tris M Nitrophenyl Phosphine Oxide

Exploration of Novel Reaction Pathways and Synthesis Methods

Future research will likely focus on refining and expanding the synthetic methodologies for Tris(m-nitrophenyl)phosphine oxide and its derivatives. While nitration of triphenylphosphine (B44618) oxide is a known route, exploring alternative and more efficient synthetic pathways is a key area of investigation. deu.edu.tr This includes the development of novel catalytic systems for the selective nitration of triarylphosphines, potentially offering higher yields and milder reaction conditions.

Furthermore, the nitro groups on the phenyl rings serve as versatile chemical handles for a variety of transformations. Research into the selective reduction of the nitro groups to amino groups to produce tris(m-aminophenyl)phosphine oxide, a valuable monomer for high-performance polymers like polyimides, will continue to be a significant area of focus. deu.edu.tr The exploration of other transformations of the nitro groups, such as conversion to isocyanates, azides, or other functional groups, could lead to a diverse range of novel phosphorus-containing compounds with tailored properties. The development of organophosphorus-catalyzed reductive functionalization of these nitro compounds presents a promising avenue for creating complex nitrogen-containing molecules. mit.edu

Table 1: Potential Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProductPotential Applications
This compoundReducing agents (e.g., Sn/HCl, catalytic hydrogenation)Tris(m-aminophenyl)phosphine oxideMonomer for polyimides and other high-performance polymers
This compoundCarbonylation agentsTris(m-isocyanatophenyl)phosphine oxidePrecursor for polyurethanes and other polymers
This compoundAzide transfer reagentsTris(m-azidophenyl)phosphine oxideClick chemistry, material science

Integration into Advanced Hybrid Materials and Nanostructures

The unique structure of this compound makes it an attractive building block for the creation of advanced hybrid materials and nanostructures. The phosphine (B1218219) oxide group is known to act as a ligand for various metal ions and can participate in hydrogen bonding. acs.orgacs.org This property can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). The nitro groups can also engage in intermolecular interactions, further influencing the self-assembly and final architecture of these materials. Future research could explore the synthesis of porous organic polymers (POPs) incorporating this compound, potentially leading to materials with high surface areas for gas storage or catalysis. nih.gov

The functionalization of nanoparticles with phosphine oxide derivatives has been shown to enhance their stability and applicability in fields like sensing and catalysis. rsc.org Future work could involve the grafting of this compound or its derivatives onto the surface of nanoparticles (e.g., gold, zinc oxide) to create novel hybrid nanostructures. rsc.org The electron-deficient nature of the nitrophenyl groups could modulate the electronic properties of the nanoparticles, leading to enhanced performance in applications such as photocatalysis or as components in electronic devices.

Development of Highly Selective and Efficient Catalytic Systems

The phosphine oxide group can act as a ligand in transition metal catalysis, and the electronic properties of the substituents on the phosphorus atom play a crucial role in the catalytic activity. bohrium.comresearchgate.net The strongly electron-withdrawing nitro groups in this compound would significantly influence the electron density at the phosphorus center and, consequently, the properties of the resulting metal complexes. Future research is expected to focus on the synthesis and characterization of metal complexes of this compound and its derivatives and their application in various catalytic reactions.

These complexes could be explored as catalysts in reactions such as cross-coupling, hydrogenation, and oxidation. acs.orgnih.govnih.gov For instance, phosphine oxide-based ligands have been used in rhodium-catalyzed C-H activation and gold-catalyzed enyne cycloisomerization. nih.govacs.org The unique electronic and steric properties of this compound could lead to catalysts with novel reactivity and selectivity. Furthermore, the development of catalytic systems where the P(III)/P(V)=O redox couple of related phosphine compounds is exploited for reductive C-N coupling of nitroaromatics is an emerging area with significant potential. nih.gov

Table 2: Potential Catalytic Applications of this compound-based Systems

Catalytic ReactionMetal CenterRole of this compoundPotential Advantages
C-C Cross-Coupling (e.g., Suzuki, Heck)Pd, NiLigandEnhanced catalyst stability and selectivity due to electronic effects
Hydrogenation of unsaturated compoundsRh, Ru, FeLigandTunable activity and selectivity
Oxidation reactionsVariousLigandControl over oxidant activation and reaction pathway
Reductive C-N coupling-Catalyst precursor/mediatorMetal-free catalysis, atom economy

Application in Cutting-Edge Separation and Environmental Technologies

Phosphine oxides are well-known extractants for metal ions, including rare-earth elements and radionuclides. tandfonline.comnih.govresearchgate.net The phosphoryl group acts as an effective coordination site for metal cations. The presence of three nitro groups in this compound could enhance its affinity and selectivity for certain metal ions through secondary interactions. Future research could systematically investigate the extraction capabilities of this compound for a range of metal ions from aqueous solutions. This could lead to its application in hydrometallurgy for metal recovery and purification, as well as in environmental remediation for the removal of toxic heavy metals from contaminated water. nih.gov

The development of polymer inclusion membranes or functionalized sorbents incorporating this compound could provide highly efficient and selective systems for targeted ion separation. researchgate.net Furthermore, the potential of phosphine oxides in the photocatalytic degradation of organic pollutants is an area ripe for exploration. The integration of this compound into composite photocatalysts could lead to enhanced degradation efficiency due to improved charge separation and substrate adsorption.

Deeper Understanding of Fundamental Structure-Property Relationships through Multi-Scale Modeling

To unlock the full potential of this compound, a deeper understanding of its fundamental structure-property relationships is crucial. Multi-scale modeling, encompassing quantum mechanical calculations (e.g., Density Functional Theory, DFT) and classical molecular dynamics (MD) simulations, will be an indispensable tool in this endeavor. researchgate.net

DFT calculations can provide detailed insights into the electronic structure, molecular orbitals, and reactivity of the molecule. This can help in predicting its behavior in catalytic reactions, its coordination properties with metal ions, and its potential for non-linear optical applications. rsc.org MD simulations can be employed to study the self-assembly of this compound molecules, their interactions with solvents and other molecules, and the structure and dynamics of materials derived from them, such as polymers and hybrid nanostructures. nih.gov This computational approach can guide the rational design of new materials and catalysts based on the this compound scaffold, accelerating the discovery of novel applications. wikipedia.org

Q & A

Q. Table 1: Comparative Catalytic Performance of Phosphine Oxide Ligands

Ligand StructureMetal CenterReaction TypeTurnover Frequency (h⁻¹)Reference
This compoundPd(II)Suzuki-Miyaura Coupling450
Triphenylphosphine oxidePd(II)Suzuki-Miyaura Coupling220

Advanced: How can structural inconsistencies in this compound’s crystallographic data be reconciled?

Methodological Answer:
Variations in P=O bond lengths (e.g., 1.48 Å vs. 1.52 Å in different studies) may stem from:

  • Intermolecular Interactions : Hydrogen bonding or π-stacking can elongate the P=O bond, as observed in tris(pentafluorophenyl)phosphine oxide .
  • Crystallization Solvents : Polar solvents like DMSO may induce lattice distortions. Compare XRD data from multiple solvents .
  • Thermal Motion Artifacts : Refine anisotropic displacement parameters during XRD data processing to exclude thermal effects .

Advanced: What methodologies are recommended for studying the environmental impact of this compound in aquatic systems?

Methodological Answer:

  • Ecotoxicity Assays : Use zebrafish embryos (Danio rerio) to evaluate LC50 values, as done for tributylphosphine oxide (LC50 = 2.5 mg/L) .
  • Degradation Pathways : Perform photolysis experiments under UV light (254 nm) and analyze products via LC-MS. Phosphine oxides often degrade to phosphinates and phosphates .
  • Bioaccumulation Studies : Measure logP values (predicted ~3.5 for this compound) to assess persistence in lipid-rich tissues .

Advanced: How does this compound compare to other phosphine oxides in stabilizing reactive intermediates?

Methodological Answer:

  • Radical Stabilization : The nitro groups act as radical scavengers, prolonging the lifetime of intermediates in photoredox catalysis. Compare with tris(2,4,6-trimethylbenzoyl)phosphine oxide, where steric bulk dominates .
  • Acid-Base Behavior : The P=O group’s weak basicity (pKa ~1.5) stabilizes cationic intermediates in acid-catalyzed reactions, unlike more basic trialkylphosphine oxides .

Advanced: What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Methodological Answer:

  • Purification Issues : Nitro-substituted byproducts may form. Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Exothermic Reactions : Control reaction temperature (<0°C) during Grignard reagent addition to prevent runaway reactions .
  • Yield Optimization : Replace traditional aryl halides with nitroaryl boronic acids in Pd-catalyzed cross-coupling for higher efficiency .

Advanced: Can this compound serve as a precursor for functional materials?

Methodological Answer:

  • Polymer Additives : Incorporate into epoxy resins to enhance flame retardancy (phosphorus content ~8.5 wt%) .
  • Metal-Organic Frameworks (MOFs) : Use as a linker for Pd-MOFs, leveraging nitro groups for gas adsorption tuning .

Advanced: How do solvent effects influence the NMR spectral data of this compound?

Methodological Answer:

  • 31P NMR Shifts : Polar solvents (e.g., DMSO) deshield the phosphorus nucleus, shifting δ from ~20 ppm (CDCl3) to ~22 ppm .
  • NOE Interactions : In aromatic solvents (e.g., C6D6), nuclear Overhauser effects between nitro and phenyl protons reveal conformational preferences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.